2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid

Description

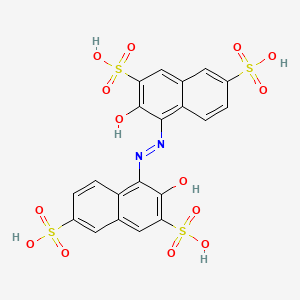

2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid is a highly sulfonated aromatic compound characterized by an azo (-N=N-) linkage connecting two naphthalene moieties. Each naphthalene unit features hydroxyl (-OH) groups at the 2- and 2'-positions and sulfonic acid (-SO₃H) groups at the 3, 3', 6, and 6'-positions. It is classified as a corrosive solid (UN3261, Hazard Class 8) and is restricted to research applications .

Properties

IUPAC Name |

3-hydroxy-4-[(2-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O14S4/c23-19-15(39(31,32)33)7-9-5-11(37(25,26)27)1-3-13(9)17(19)21-22-18-14-4-2-12(38(28,29)30)6-10(14)8-16(20(18)24)40(34,35)36/h1-8,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHACZGMWBSRPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O14S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76877-41-3 | |

| Record name | 2-2-Dihydroxy-1-1-azo-naphthalene-3-3-6-6-tetrasulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid typically involves the diazotization of 2,2’-dihydroxy-1,1’-azonaphthalene followed by sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of strong acids like sulfuric acid for sulfonation and nitrous acid for diazotization .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones.

Reduction: The azo group can be reduced to form amines.

Substitution: The hydroxyl and sulfonic acid groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid primarily involves its ability to form stable azo linkages and interact with various substrates through its hydroxyl and sulfonic acid groups. These interactions can lead to the formation of stable complexes and the alteration of the physical properties of the substrates .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and applications of 2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid with analogous compounds:

Key Findings

Sulfonic Acid Content and Acidity :

- The tetrasulfonic acid derivative exhibits superior water solubility and acidity (pH < 2 in aqueous solutions) compared to trisulfonic or disulfonic analogs due to its four -SO₃H groups. This enhances its utility in acidic catalysis but increases corrosiveness .

- 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid (2 -SO₃H groups) is less acidic, making it suitable as a chelating agent in analytical chemistry .

Azo vs. Binaphthol Linkages :

- The azo group in the target compound enables π-conjugation and chromophoric properties, relevant for dye applications. In contrast, binaphthol-based compounds like BTBA or phosphonated derivatives lack azo linkages but offer axial chirality, critical for asymmetric catalysis or chiral materials .

Phosphonic vs. Sulfonic Acid Derivatives :

- Phosphonated binaphthol (e.g., 2,2'-Dihydroxy-1,1'-binaphthalene-6,6'-diyldiphosphonic acid) exhibits stronger metal-binding affinity due to -PO₃H₂ groups, making it valuable in hybrid material synthesis . Sulfonated analogs prioritize solubility and proton conductivity.

Regulatory and Safety Profiles :

- The tetrasulfonic acid’s corrosiveness (UN3261, Packing Group III) necessitates stringent handling protocols, whereas disulfonates like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate are less hazardous .

Biological Activity

2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid (CAS Number: 76877-41-3), commonly referred to as an azo dye, is a compound that exhibits significant biological activity. This article explores its biological properties, applications in various fields, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| CAS Number | 76877-41-3 |

| Molecular Formula | C₁₈H₁₄N₂O₈S₄ |

| Molar Mass | 494.49 g/mol |

| Solubility | Soluble in water |

| pH Value | 2 - 3 (10 g/l, H₂O) |

Structure

The compound features a complex structure typical of azo dyes, which contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

Research has indicated that azo dyes like this compound exhibit antioxidant properties. This activity is primarily attributed to the presence of hydroxyl groups that can scavenge free radicals. A study demonstrated that the compound significantly reduced oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage in biological systems .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Applications in Biomedicine

Due to its biological activities, this azo dye has been explored for several biomedical applications:

- Drug Delivery Systems : Its ability to form stable complexes with metal ions has led to investigations into its use as a carrier for targeted drug delivery.

- Diagnostic Agents : The compound's colorimetric properties make it suitable for use in diagnostic assays, particularly in detecting metal ions and other analytes in biological samples .

Study on Antioxidant Effects

A study published in the Journal of Applied Toxicology evaluated the antioxidant effects of this compound in liver cells exposed to oxidative stress. Results showed a significant reduction in lipid peroxidation levels and an increase in antioxidant enzyme activities compared to control groups .

Antimicrobial Efficacy Assessment

Another research article focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods and reported inhibition zones indicating effective antimicrobial action at various concentrations .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2'-dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves diazotization and coupling of sulfonated naphthol precursors under controlled pH (e.g., pH 8–10) and temperature (5–15°C). For example, analogous azo-naphthalene sulfonates (e.g., SPADNS in ) are synthesized via sulfonation of naphthalene derivatives followed by azo coupling. Purification requires ion-exchange chromatography or recrystallization in acidic media to isolate the tetrasulfonic acid form. Yield optimization may involve adjusting stoichiometry of sulfonating agents (e.g., sulfuric acid) and monitoring intermediates via HPLC (as in ).

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

- Methodological Answer : Use a combination of:

- UV-Vis spectroscopy : Confirm λmax shifts indicative of azo and sulfonic groups (e.g., 480–520 nm for similar compounds in ).

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonic acid protons (broad peaks δ 1–3 ppm).

- Elemental analysis : Verify sulfur and nitrogen content (C: ~30%, S: ~20%, N: ~4% by weight).

- HPLC with diode-array detection (as per protocols) to detect impurities <0.5%.

Q. What are the primary analytical applications of this compound in metal ion detection?

- Methodological Answer : Its sulfonic and hydroxyl groups act as chelating sites for metals like Zr(IV) and Th(IV). For example, analogous compounds ( ) form stable complexes detectable via spectrophotometry (e.g., absorbance at 570 nm for Zr complexes). Standard protocols involve pH-dependent complexation (pH 2–4 for selectivity) and interference masking with EDTA or citrate buffers.

Advanced Research Questions

Q. How do electronic and steric effects of the sulfonic acid groups influence the compound’s binding affinity for transition metals?

- Methodological Answer : Computational modeling (e.g., density functional theory, DFT) can quantify charge distribution and binding energies. Experimental validation includes:

Q. How can contradictory data on the compound’s photostability in aqueous solutions be resolved?

- Methodological Answer : Contradictions may arise from differences in experimental conditions:

- Light source variability : Use standardized UV irradiation (e.g., 254 nm, 10 mW/cm²) and monitor degradation via HPLC ().

- pH effects : Test stability across pH 1–12 (sulfonic acid deprotonation alters electronic structure).

- Additive screening : Antioxidants (e.g., ascorbate) or radical scavengers may stabilize the azo bond ().

Q. What theoretical frameworks guide the design of derivatives for enhanced fluorescence properties?

- Methodological Answer : Apply structure-property relationships (SPR) and quantitative structure-activity relationship (QSAR) models (as in ):

- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO2) to redshift emission ().

- Solvatochromism studies : Correlate solvent polarity with fluorescence quantum yield.

- Theoretical basis : Link π-π* transitions (HOMO-LUMO gaps) to observed spectra using TD-DFT ().

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies in reported molar absorptivity values for this compound?

- Methodological Answer : Discrepancies often stem from:

- Buffer composition : Ionic strength affects aggregation (e.g., 0.1 M NaCl vs. pure H2O).

- Instrument calibration : Validate with certified standards (e.g., potassium dichromate).

- Beer-Lambert compliance : Ensure linearity (absorbance <1.0) and correct for inner-filter effects ().

Q. What strategies mitigate interference from common anions (e.g., phosphate, chloride) in metal-sensing applications?

- Methodological Answer :

- Masking agents : Add fluoride to sequester Al(III) or thiourea for Cu(I).

- pH adjustment : Operate at pH 3–4 to suppress anion competition ().

- Dual-wavelength detection : Compensate for background absorption (e.g., 570 nm sample vs. 700 nm reference).

Integration with Broader Research

Q. How can this compound be incorporated into interdisciplinary studies (e.g., environmental monitoring or biomaterials)?

- Methodological Answer :

Q. What role does this compound play in advancing membrane separation technologies (e.g., ion-selective membranes)?

- Methodological Answer :

Sulfonic acid groups enhance hydrophilicity and ion conductivity. Experimental approaches include: - Layer-by-layer assembly : Integrate into polyelectrolyte membranes ().

- Permselectivity testing : Compare Na<sup>+</sup>/K<sup>+</sup> transport ratios via diffusion cells ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.